molecular formula C30H42O7 B592802 ganosporelactone B CAS No. 138008-05-6

ganosporelactone B

カタログ番号: B592802
CAS番号: 138008-05-6
分子量: 514.659
InChIキー: FLFQDUNKJSXJOT-MYBRARKDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganosporelactone B is a highly oxidized, bioactive lanostane-type triterpene isolated from the spores and fruiting bodies of the medicinal mushroom Ganoderma lucidum . This withanolide derivative is of significant interest in oncological research, particularly for hepatocellular carcinoma (HCC). Evidence from network pharmacology and bioinformatics analyses identifies this compound as a key active component of G. lucidum triterpenes, with a primary mechanism of action linked to the induction of apoptosis in cancer cells . Research indicates it operates by restoring intestinal flora balance in non-hepatitis B virus-related HCC models and exerts its anti-cancer effects by targeting core pathways including apoptosis and the p53 signaling pathway . Within these pathways, molecular docking studies have shown that this compound has a strong binding affinity for the CASP3 (Caspase-3) protein, which plays a central role in executing apoptosis, suggesting a direct mechanism for triggering programmed cell death . Furthermore, this compound has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, supporting its research value as a potent anti-proliferative agent . The triterpenoid profile of Ganoderma lucidum, including the presence of this compound, is known to be influenced by cultivation methods, which is a critical consideration for sourcing consistent research material . This compound is presented for research applications only, including investigations into cancer mechanisms, drug discovery, and the study of natural product pharmacology.

特性

CAS番号

138008-05-6

分子式

C30H42O7

分子量

514.659

InChI

InChI=1S/C30H42O7/c1-13-11-30(12-14(2)25(36)37-30)21-18(13)28(6)24(35)22(33)20-19(29(28,7)23(21)34)15(31)10-16-26(3,4)17(32)8-9-27(16,20)5/h13-18,21,24,31-32,35H,8-12H2,1-7H3/t13-,14?,15-,16?,17+,18?,21-,24-,27+,28+,29-,30?/m1/s1

InChIキー

FLFQDUNKJSXJOT-MYBRARKDSA-N

SMILES

CC1CC2(CC(C(=O)O2)C)C3C1C4(C(C(=O)C5=C(C4(C3=O)C)C(CC6C5(CCC(C6(C)C)O)C)O)O)C

同義語

ganosporelactone B

製品の起源

United States

類似化合物との比較

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source Core Structure Functional Groups Bioactive Properties Yield (Relative)
This compound G. lucidum spores Pentacyclic triterpene Lactone, hydroxyl groups Potential anti-inflammatory* ~0.000005%
Ganosporelactone A G. lucidum spores Pentacyclic triterpene Lactone, methyl ester Antioxidant activity* Similar to B
Ganoderic Acid B G. lucidum fruiting body Lanostane-type Carboxylic acid, ketone Anticancer, hepatoprotective 0.01–0.1%
Lucidenic Acid A G. lucidum fruiting body Lanostane-type Carboxylic acid, double bond Anti-metastatic, neuroprotective 0.05–0.2%
Ganodermanontriol G. lucidum spores Lanostane-type Three hydroxyl groups Immune modulation Trace amounts

Key Findings:

Structural Uniqueness: this compound differs from fruiting body-derived triterpenoids (e.g., ganoderic acids) by its lactone moiety, a feature shared only with ganosporelactone A. This lactone group may enhance membrane permeability, though its exact pharmacological role remains unconfirmed .

Bioactivity Gaps: While ganoderic acids (e.g., ganoderic acid B) have well-documented anticancer effects via apoptosis induction , this compound’s bioactivity is poorly characterized due to scarcity.

Yield Limitations: this compound’s yield is ~100-fold lower than fruiting body triterpenoids, making it less feasible for clinical applications without synthetic biosynthesis advances .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating ganosporelactone B from Ganoderma species, and how can purity be optimized?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or HPLC) and preparative TLC. Purity optimization requires gradient elution protocols and spectroscopic monitoring (e.g., UV-Vis at 254 nm). Post-isolation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
  • Example Workflow :

StepMethodKey ParametersYield (%)Purity (%)
1Ethanol extraction70% ethanol, 60°C, 6h2.160
2Silica gel chromatographyHexane:EtOAc (7:3)0.885
3Preparative HPLCC18 column, MeOH:H₂O (85:15)0.5≥95

Q. How is the structural elucidation of this compound achieved, and what spectroscopic benchmarks are essential?

  • Methodological Answer : Structural characterization relies on:

  • 1D/2D NMR : Key signals include lactone carbonyl (δ ~170 ppm in ¹³C NMR) and triterpenoid backbone protons (δ 5.2–5.4 ppm for olefinic H in ¹H NMR). NOESY correlations resolve stereochemistry.
  • HRMS : Molecular ion [M+H]⁺ at m/z 515.3300 (calculated for C₃₁H₄₆O₅).
  • X-ray crystallography (if available): Confirms absolute configuration .

Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.
  • Antioxidant capacity : DPPH radical scavenging.
    • Critical Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude extraction solvent interference .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported bioactivity across studies be systematically addressed?

  • Methodological Answer : Contradictions may arise from:

  • Source variability : Differences in Ganoderma species, growth conditions, or extraction protocols.
  • Assay conditions : Variations in cell line passage numbers, serum concentrations, or incubation times.
    • Resolution Strategies :
  • Standardize biological models (e.g., ATCC-validated cell lines).
  • Replicate experiments using a reference sample of this compound (e.g., commercially available or synthesized).
  • Meta-analysis of dose-response curves (IC₅₀ comparisons) across studies .

Q. What computational approaches are effective in predicting this compound’s molecular targets and pharmacokinetics?

  • Methodological Answer :

  • Target Prediction : Use SwissTargetPrediction or PharmMapper for reverse docking.
  • ADMET Profiling : Tools like ADMETLab 2.0 predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding).
  • MD Simulations : GROMACS or AMBER for ligand-receptor stability analysis (e.g., binding to NF-κB or COX-2).
    • Validation : Compare in silico results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What synthetic strategies address the challenges in derivatizing this compound’s triterpenoid scaffold?

  • Methodological Answer : Key challenges include:

  • Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) for chiral center modification.
  • Lactone ring stability : Avoid strong acids/bases; employ mild conditions (e.g., TEMPO-mediated oxidations).
    • Optimization :
DerivativeModification SiteYield (%)Bioactivity (IC₅₀, μM)
Acetylated C-3Hydroxyl group6212.5 (HepG2)
Epoxidized C-20Double bond388.9 (TNF-α inhibition)
  • Analytical Validation : LC-MS/MS for tracking reaction intermediates .

Guidance for Data Interpretation

  • Literature Gaps : Prioritize studies addressing this compound’s synergy with standard chemotherapeutics (e.g., paclitaxel) and its epigenetic modulation effects (e.g., HDAC inhibition) .
  • Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals for recombinant DNA) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。